molecular formula C27H33N3 B10908160 4-(1,3-Dibenzyl-2-imidazolidinyl)-N,N-diethylaniline

4-(1,3-Dibenzyl-2-imidazolidinyl)-N,N-diethylaniline

Cat. No.: B10908160
M. Wt: 399.6 g/mol
InChI Key: VRIMPIZNKJYYKY-UHFFFAOYSA-N
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Description

N-[4-(1,3-DIBENZYL-2-IMIDAZOLIDINYL)PHENYL]-N,N-DIETHYLAMINE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of an imidazolidine ring substituted with dibenzyl groups, attached to a phenyl ring, which is further connected to a diethylamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-DIBENZYL-2-IMIDAZOLIDINYL)PHENYL]-N,N-DIETHYLAMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazolidine Ring: The imidazolidine ring is synthesized by reacting benzylamine with formaldehyde and a secondary amine under acidic conditions.

    Substitution Reaction: The dibenzyl groups are introduced through a substitution reaction involving benzyl chloride and the imidazolidine intermediate.

    Coupling with Phenyl Ring: The substituted imidazolidine is then coupled with a phenyl ring using a Friedel-Crafts alkylation reaction.

    Introduction of Diethylamine Moiety: Finally, the diethylamine group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of N-[4-(1,3-DIBENZYL-2-IMIDAZOLIDINYL)PHENYL]-N,N-DIETHYLAMINE involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-DIBENZYL-2-IMIDAZOLIDINYL)PHENYL]-N,N-DIETHYLAMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of imidazolidine oxides.

    Reduction: Formation of reduced imidazolidine derivatives.

    Substitution: Formation of substituted imidazolidine derivatives.

Scientific Research Applications

N-[4-(1,3-DIBENZYL-2-IMIDAZOLIDINYL)PHENYL]-N,N-DIETHYLAMINE has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic applications.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of N-[4-(1,3-DIBENZYL-2-IMIDAZOLIDINYL)PHENYL]-N,N-DIETHYLAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-Dibenzyl-2-imidazolidinyl)-N,N-dimethylaniline
  • 4-(1,3-Dibenzyl-2-imidazolidinyl)-N,N-dimethyl-2-nitroaniline

Uniqueness

N-[4-(1,3-DIBENZYL-2-IMIDAZOLIDINYL)PHENYL]-N,N-DIETHYLAMINE stands out due to its specific structural features, such as the diethylamine moiety, which imparts unique chemical and biological properties. This makes it distinct from other similar compounds and valuable for specialized applications in research and industry.

Properties

Molecular Formula

C27H33N3

Molecular Weight

399.6 g/mol

IUPAC Name

4-(1,3-dibenzylimidazolidin-2-yl)-N,N-diethylaniline

InChI

InChI=1S/C27H33N3/c1-3-28(4-2)26-17-15-25(16-18-26)27-29(21-23-11-7-5-8-12-23)19-20-30(27)22-24-13-9-6-10-14-24/h5-18,27H,3-4,19-22H2,1-2H3

InChI Key

VRIMPIZNKJYYKY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2N(CCN2CC3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

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